molecular formula C17H17ClN4O4S B11643357 2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid

2-{[7-(3-chlorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid

Cat. No.: B11643357
M. Wt: 408.9 g/mol
InChI Key: FDOYQAUJXUVMLF-UHFFFAOYSA-N
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Description

2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PROPANOIC ACID is a complex organic compound with a unique structure that combines a purine derivative with a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PROPANOIC ACID typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, the introduction of the chlorophenyl group, and the attachment of the propanoic acid moiety. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce a new functional group in place of the chlorine atom.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug development and biochemical studies.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: It could be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PROPANOIC ACID exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins, and the compound may act by binding to these targets and modulating their activity. The pathways involved could include signal transduction, metabolic processes, or other cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-({7-[(3-BROMOPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PROPANOIC ACID: Similar structure but with a bromine atom instead of chlorine.

    2-({7-[(3-FLUOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PROPANOIC ACID: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The uniqueness of 2-({7-[(3-CHLOROPHENYL)METHYL]-1,3-DIMETHYL-2,6-DIOXO-2,3,6,7-TETRAHYDRO-1H-PURIN-8-YL}SULFANYL)PROPANOIC ACID lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to its analogs. The presence of the chlorophenyl group, in particular, could influence its interactions with biological targets and its overall stability.

Properties

Molecular Formula

C17H17ClN4O4S

Molecular Weight

408.9 g/mol

IUPAC Name

2-[7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]sulfanylpropanoic acid

InChI

InChI=1S/C17H17ClN4O4S/c1-9(15(24)25)27-16-19-13-12(14(23)21(3)17(26)20(13)2)22(16)8-10-5-4-6-11(18)7-10/h4-7,9H,8H2,1-3H3,(H,24,25)

InChI Key

FDOYQAUJXUVMLF-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)SC1=NC2=C(N1CC3=CC(=CC=C3)Cl)C(=O)N(C(=O)N2C)C

Origin of Product

United States

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